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‘ Compound of Interest

Compound Name: Levamlodipine Besylate Hemipentahydrate

Cat. No.: B15611209

Introduction

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension
and angina pectoris.[1] It is commercially available as a racemic mixture of its (S)- and (R)-enantiomers.[2] Pharmacological studies have revealed th
the two enantiomers possess significantly different activities. The S-(-)-enantiomer, known as levamlodipine, is the pharmacologically active moiety,
exhibiting approximately 1000 times greater potency as a calcium channel blocker than the R-(+)-enantiomer.[2][3][4] This stereoselectivity in action t
driven the development of enantiomerically pure levamlodipine, which offers a more favorable therapeutic profile, including equivalent efficacy at half
dose of the racemate and a reduced incidence of adverse effects such as peripheral edema.[3][5]

This technical guide provides a comprehensive overview of the discovery, pharmacology, and synthesis of levamlodipine, with a focus on the chemicz
methodologies and analytical techniques pertinent to its preparation and characterization.

Pharmacology of Levamlodipine
Mechanism of Action

Levamlodipine is a selective inhibitor of the L-type calcium channels located in the vascular smooth muscle and cardiac muscle cells.[6][7] By blockin
the transmembrane influx of calcium ions, it leads to the relaxation of vascular smooth muscle, resulting in vasodilation.[7][8] This vasodilation reduce
peripheral vascular resistance, which is the primary mechanism for the reduction in blood pressure.[7][9] The effect of levamlodipine is more pronoun
on vascular smooth muscle than on cardiac muscle, which contributes to its favorable side-effect profile.[8] The precise mechanism involves preventil
the activation of myosin light chain kinase (MLCK), an enzyme essential for muscle contraction, due to the reduced intracellular calcium concentratior
[7] Additionally, levamlodipine dilates coronary arteries and arterioles, which improves oxygen supply to the myocardium, contributing to its antiangine
effects.[6][7]

| iisonof i
Smooth Muscle | Contraction SN | Peripheral Vascular IS
G Vasodilation [ e + Blood Pressure

Leads o
IRV finds & Blocks | Ltype Calcium Channel Inhibiion | Reduced Myosin Light Chain | __causes.
(S-Amlodipine) (Vascular Smooth Muscle) Rluac= R Cag Kinase (MLCK) Activation >

Click to download full resolution via product page

Mechanism of action of levamlodipine.

Pharmacokinetics

Levamlodipine is administered orally and exhibits predictable pharmacokinetic properties. Following a single 2.5 mg dose, it reaches a maximum plas
concentration (Cmax) of 8.3 to 9.3 ng/mL within 2 to 3 hours (Tmax).[6] The drug is highly protein-bound (approximately 93%) in plasma.[6][10] It
undergoes extensive hepatic metabolism, primarily via the CYP3A4 enzyme, to inactive metabolites, with about 60% of these metabolites being
excreted in the urine.[6][8][9] The plasma elimination half-life is approximately 31 to 50 hours.[6][9]
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Parameter Value Reference
Dose 2.5 mg (single oral) [6]
Tmax (Time to Peak Plasma Concentration) 2 -3 hours [6]
Cmax (Peak Plasma Concentration) 8.3-9.3 ng/mL [6]
AUCO0-48h (Area Under the Curve) 95 + 14 ng-hr/mL [6]
Plasma Protein Binding ~93% [6][10]
Metabolism ~90% hepatic (primarily CYP3A4) [81[9]
Elimination Half-Life (t¥2) 31+ 13 hours [6]
Excretion ZO% as metabolites in urine, 10% as unchanged [61110]

rug

Pharmacodynamics and Clinical Efficacy

Clinical studies have demonstrated that 2.5 mg of levamlodipine is therapeutically equivalent to 5 mg of racemic amlodipine in its blood pressure-
lowering efficacy.[6] A meta-analysis of clinical trials indicated no significant differences in blood pressure control between the two treatments.[11]
However, the use of the pure S-enantiomer is associated with a significantly lower incidence of peripheral edema, a common side effect of racemic
amlodipine.[3][11]

Study Parameter Levamlodipine (2.5 mg) Racemic Amlodipine (5 mg) Reference
Systolic BP Reduction (Standing) 19 + 3 mmHg 19 + 4 mmHg [6]

Systolic BP Reduction (Supine) 20 + 2 mmHg 19 + 3 mmHg [6]

Systolic BP Reduction (Sitting) 20 + 2 mmHg 19 + 3 mmHg [6]
Incidence of Edema (Meta-Analysis) Significantly Lower Higher [11]

Synthesis of Levamlodipine

The production of enantiomerically pure levamlodipine is primarily achieved through two main strategies: the chiral resolution of racemic amlodipine &
less commonly on an industrial scale, asymmetric synthesis.

Chiral Resolution of Racemic Amlodipine

Chiral resolution involves the separation of the (S)- and (R)-enantiomers from the racemic mixture. This is the most common industrial approach.

This classical resolution technique involves reacting the racemic amlodipine base with a chiral resolving agent, typically a chiral acid, to form
diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid
This protocol is based on a patented method for resolving racemic amlodipine.[12][13]

« Salt Formation: Racemic (R,S)-amlodipine base is dissolved in a suitable solvent, such as a mixture of N,N-dimethylformamide (DMF) and water.[1
An equimolar amount (approximately 0.5 molar equivalents) of L-(+)-tartaric acid, also dissolved in a DMF/water mixture, is added to the amlodipin:
solution with stirring at room temperature.[12][13]

» Crystallization: The solution is stirred for several hours to facilitate the crystallization of the S-(-)-amlodipine-L-(+)-hemitartrate salt. Seeding with pr
existing crystals may be employed to induce crystallization.[13] The differing solubilities of the two diastereomeric salts cause the S-(-) enantiomer
to preferentially precipitate.
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« Isolation: The precipitated solid is collected by filtration and washed with a cold solvent (e.g., cold acetone) to remove impurities and the more solu
(R)-amlodipine diastereomeric salt.[13]

o Liberation of Free Base: The isolated S-(-)-amlodipine-L-(+)-hemitartrate salt is treated with a base (e.g., sodium hydroxide solution) in an inert
solvent system (e.g., water and dichloromethane) to neutralize the tartaric acid and liberate the S-(-)-amlodipine free base.[12][14]

 Purification and Salt Conversion: The organic layer containing the S-(-)-amlodipine base is separated, washed, dried, and concentrated. The purifie
base can then be converted to a pharmaceutically acceptable salt, such as the besylate salt, by reacting it with benzenesulfonic acid in a solvent li}
ethanol.[15][16] The final product is isolated by filtration and dried.
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Workflow for chiral resolution via diastereomeric salt formation.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for

separating enantiomers.

Experimental Protocol: HPLC Chiral Separation
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This protocol is a representative method for the analytical separation of amlodipine enantiomers.[17]
« System: A standard HPLC system equipped with a UV-Visible detector is used.

» Chiral Column: A Chiral AGP (alpha-1-acid glycoprotein) column (e.g., 100 x 4.6 mm 1.D., 5 um particle size) is employed as the chiral stationary
phase.[17]

* Mobile Phase: The mobile phase consists of 10 mM Ammonium acetate buffer with 1% 1-Propanol. The pH is adjusted to 4.6.[17]

+ Flow Rate: The mobile phase is delivered at a constant flow rate of 0.9 mL/min.[17]

+ Detection: The enantiomers are detected by UV absorbance at a wavelength of 235 nm.[17]

« Sample Preparation: A solution of racemic amlodipine is prepared in the mobile phase and injected into the system using a sample loop (e.g., 50 pl

« Elution: Under these conditions, the enantiomers will interact differently with the chiral stationary phase, leading to different retention times and the
subsequent separation. For this specific method, the R-enantiomer typically elutes around 5 minutes, and the S-enantiomer around 7 minutes.[17]

Parameter Condition Reference
Technique High-Performance Liquid Chromatography (HPLC) [17]
Stationary Phase Chiral AGP column (100 x 4.6 mm, 5um) [17]

. 10 mM Ammonium acetate buffer with 1% 1-
Mobile Phase [17]
Propanol, pH 4.6

Flow Rate 0.9 mL/min [17]
Detection Wavelength 235 nm (UV) [17]
Retention Time (R-Amlodipine) ~5 minutes [17]
Retention Time (S-Amlodipine) ~7 minutes [17]

digraph "HPLC Workflow" {

graph [fontname="Arial"];

node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

MobilePhase [label="Mobile Phase\n(Ammonium Acetate Buffer, pH 4.6)", fillcolor="#F1F3F4", fontcolor="#202124
Pump [label="HPLC Pump\n(0.9 mL/min)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Injector [label="Injector\n(Racemic Amlodipine Sample)", fillcolor="#FBBC05", fontcolor="#202124"];

Column [label="Chiral AGP Column", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Detector [label="UV Detector\n(235 nm)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Chromatogram [label="Chromatogram\n(Separated Peaks)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

MobilePhase -> Pump -> Injector -> Column -> Detector -> Chromatogram;

}
Experimental workflow for HPLC chiral separation.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired S-enantiomer directly from achiral starting materials, avoiding the need for resolution. While numero
strategies have been explored academically, large-scale industrial application for amlodipine is less common than chiral resolution. One proposed rot
involves a chiral Michael addition to an aza-diene intermediate.[18] A key step in such a synthesis would be the enantioselective reduction of a ketone
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the addition of a nucleophile to an imine, guided by a chiral catalyst or auxiliary to establish the stereocenter at the C4 position of the dihydropyridine
ring.[18][19]

Conclusion

The development of levamlodipine represents a successful application of stereochemical principles in drug design to improve therapeutic outcomes.
the pharmacologically active S-(-)-enantiomer of amlodipine, it provides equivalent antihypertensive efficacy at half the dosage of the racemic mixture
with a notable reduction in side effects like edema.[3][6] Its synthesis is predominantly achieved through the efficient chiral resolution of racemic
amlodipine, most commonly via diastereomeric salt formation with L-(+)-tartaric acid. Analytical methods, particularly chiral HPLC, are crucial for
ensuring the enantiomeric purity of the final active pharmaceutical ingredient. This focus on a single, active enantiomer underscores a significant tren
modern pharmaceutical development toward creating safer and more effective medications.

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific
experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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